2-(2,3-Dihydroinden-1-ylideneamino)guanidine
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Overview
Description
2-(2,3-Dihydroinden-1-ylideneamino)guanidine is a compound that belongs to the class of guanidines Guanidines are known for their presence in various natural products, pharmaceuticals, and biochemical processes
Preparation Methods
The synthesis of 2-(2,3-Dihydroinden-1-ylideneamino)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis provides a straightforward and efficient route to diverse guanidines with yields up to 81%. The reaction conditions are mild, and the substrate scope is wide, making it a versatile method for preparing this compound.
Chemical Reactions Analysis
2-(2,3-Dihydroinden-1-ylideneamino)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other guanidine derivatives.
Substitution: It can undergo substitution reactions with various reagents, leading to the formation of new compounds.
Common reagents used in these reactions include thioureas, carbodiimides, and transition metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,3-Dihydroinden-1-ylideneamino)guanidine has several scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: Its unique structure makes it a potential candidate for studying biological processes and interactions.
Medicine: Guanidine derivatives are known for their pharmaceutical applications, and this compound could be explored for its therapeutic potential.
Industry: It can be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydroinden-1-ylideneamino)guanidine involves its interaction with specific molecular targets and pathways. Guanidines are known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This compound may exhibit similar mechanisms, making it relevant for studying neuromuscular functions and related disorders.
Comparison with Similar Compounds
2-(2,3-Dihydroinden-1-ylideneamino)guanidine can be compared with other guanidine derivatives, such as:
- N-{ (7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide
- Guanethidine
- Guanidine
These compounds share the guanidine functionality but differ in their specific structures and applications
Properties
CAS No. |
111159-88-7 |
---|---|
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(2,3-dihydroinden-1-ylideneamino)guanidine |
InChI |
InChI=1S/C10H12N4/c11-10(12)14-13-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2,(H4,11,12,14) |
InChI Key |
KQRVMHTZHXFBPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NN=C(N)N)C2=CC=CC=C21 |
Origin of Product |
United States |
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